N-(3-chlorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound belongs to a class of polycyclic sulfonamide derivatives featuring a tricyclic thia-azatricyclo core substituted with acetamide and aromatic moieties. Its structure includes:
- A 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl scaffold, which confers rigidity and electronic diversity due to fused sulfur and nitrogen heterocycles.
- A 2-methylbenzyl substituent at position 9 of the tricyclic system, influencing steric interactions and metabolic stability.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-17-7-2-3-8-18(17)15-31-22-12-5-4-11-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-10-6-9-19(27)13-20/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQVMKNQCJZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazatricyclo structure.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using chlorinating agents.
Attachment of the Methylphenyl Group: This step involves the alkylation of the triazatricyclo framework with a methylphenyl group.
Formation of the Acetamide Group: This step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazatricyclo framework.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Substitution: Products include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Material Science: It can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Chemical Manufacturing: It can be used in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
reports antiproliferative activity with LCMS (ESI) *m/z 489/491 (M+H⁺) and elemental analysis: C, 56.70%; H, 4.50%; N, 5.50% .
Key Observations:
- Chlorophenyl Position: The 3-chloro substitution in the target compound may alter steric interactions compared to 4-chloro () or 2-chloro () derivatives. For example, 4-chloro analogs often exhibit stronger π-π stacking with aromatic enzyme pockets .
- Functional Groups: The hydroxymethyl group in ’s compound improves solubility but may introduce metabolic instability via oxidation .
Physicochemical and Pharmacokinetic Profiles
Table 2: Predicted Properties (Computational Estimates)
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8 | 3.2 | 2.9 |
| Water Solubility (mg/mL) | 0.02 | 0.05 | 0.12 |
| Polar Surface Area (Ų) | 120 | 115 | 135 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Insights:
- The target compound’s higher LogP (3.8 vs. 3.2 in ) reflects increased hydrophobicity from the 2-methylbenzyl group, which may enhance blood-brain barrier penetration but reduce oral bioavailability .
- The thiophene-containing analog () shows better solubility due to its smaller heterocyclic system and polar sulfur atoms .
Bioactivity and Target Selectivity
While direct data for the target compound are unavailable, molecular docking studies (inferred from –9) suggest:
- The tricyclic core interacts with ATP-binding pockets in kinases via hydrogen bonds with backbone amides.
- The 3-chlorophenyl group may engage in hydrophobic interactions with residues like Leu49 or Val76 in hypothetical kinase targets, similar to 4-chloro analogs .
- Thiophene-containing analogs () exhibit broad-spectrum antiproliferative activity , but the target compound’s benzyl group could narrow selectivity to specific kinase isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
